2-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that includes a nitro group, a phenoxy group, and a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting with the preparation of the phenoxy and nitro-substituted phenyl intermediates These intermediates are then subjected to cyclization reactions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Substitution reactions may require nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for investigating the mechanisms of action of various biomolecules.
Medicine
In medicine, 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The nitro and phenoxy groups may participate in hydrogen bonding or electrostatic interactions with target molecules, while the tricyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted phenyl derivatives and tricyclic compounds with oxo and aza functionalities. Examples include:
- 4-NITROPHENYL-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE
- 3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE
Uniqueness
The uniqueness of 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE lies in its specific combination of functional groups and tricyclic structure. This combination allows for unique interactions with molecular targets and provides opportunities for the development of new synthetic methodologies and therapeutic agents.
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C23H22N2O6/c1-11-6-12(2)13(3)19(7-11)30-16-9-14(8-15(10-16)25(28)29)24-22(26)20-17-4-5-18(31-17)21(20)23(24)27/h6-10,17-18,20-21H,4-5H2,1-3H3 |
InChI Key |
WFXIMDQQONVABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5)C)C |
Origin of Product |
United States |
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